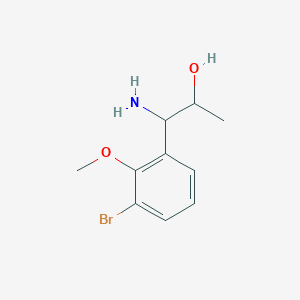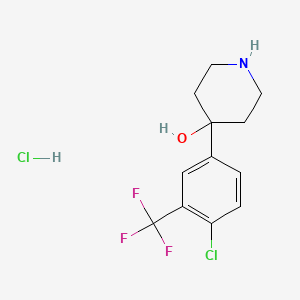
2-Isopropyl-4-nitropyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with a pyridine ring substituted with an isopropyl group at the 2-position and a nitro group at the 4-position, along with an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-nitropyridine 1-oxide typically involves nitration of 2-isopropylpyridine followed by oxidation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-isopropyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 2-isopropyl-4-aminopyridine 1-oxide.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Isopropyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in various chemical interactions, including hydrogen bonding, π-hole interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to act as a catalyst in chemical reactions .
Comparaison Avec Des Composés Similaires
- 4-Nitropyridine 1-oxide
- 2-Isopropylpyridine
- 4-Nitropyridine
Comparison: 2-Isopropyl-4-nitropyridine 1-oxide is unique due to the presence of both an isopropyl group and a nitro group on the pyridine ring, along with the N-oxide functional group. This combination of substituents imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
4-nitro-1-oxido-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H10N2O3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3 |
Clé InChI |
IJADQSVGYCNULK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


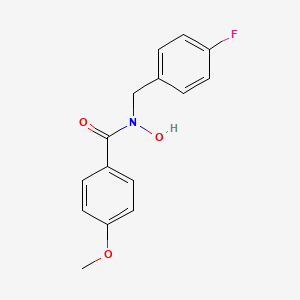
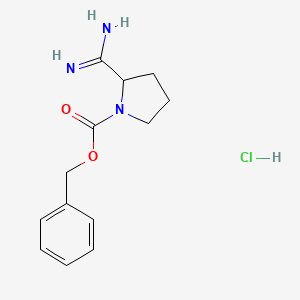
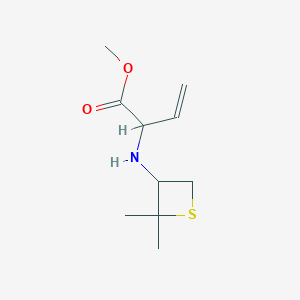
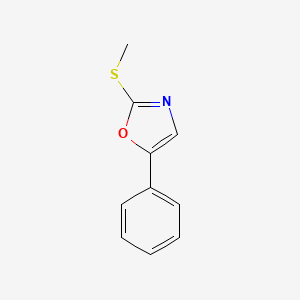
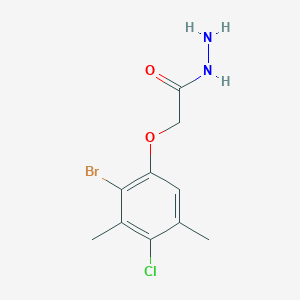
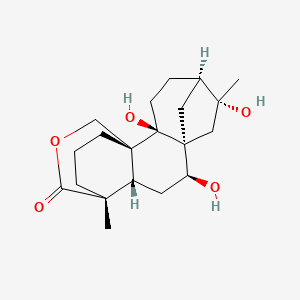

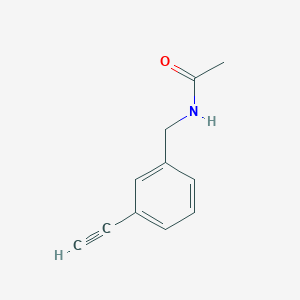
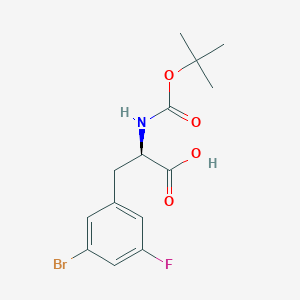
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
